![molecular formula C10H5BrClNO2S B1523689 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid CAS No. 52041-97-1](/img/structure/B1523689.png)
5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid
Overview
Description
“5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 52041-97-1. Its molecular weight is 319.59 . The IUPAC name for this compound is 5-bromo-2-(4-chlorophenyl)-1H-1lambda3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring, which includes sulfur and nitrogen atoms . The InChI code for this compound is 1S/C10H6BrClNO2S/c11-8-7 (10 (14)15)13-9 (16-8)5-1-3-6 (12)4-2-5/h1-4,16H, (H,14,15) .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, have many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 319.59 .Scientific Research Applications
Pharmacological and Biological Effects of Chlorogenic Acids
Chlorogenic Acid (CGA) is a polyphenol with various therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid metabolism and glucose suggests potential applications in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This broad range of effects demonstrates the pharmacological potential of phenolic acid compounds, which may relate to or inspire research on related compounds like 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid (Naveed et al., 2018).
Synthesis and Evaluation of Benzofused Thiazole Derivatives
Research on benzofused thiazole derivatives, which share a structural motif with your compound of interest, highlights the development of new antioxidant and anti-inflammatory agents. These derivatives have been evaluated for their potential as therapeutic agents, indicating a wide area of application for thiazole-containing compounds in medicinal chemistry (Raut et al., 2020).
Mechanism of Action
Target of action
Thiazoles are a type of heterocyclic compound that are found in many biologically active molecules. They are known to interact with a variety of biological targets, including enzymes and receptors . Carboxylic acids can also interact with a variety of biological targets, often acting as a hydrogen bond donor in these interactions .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Thiazoles can act as inhibitors, activators, or modulators of their targets, depending on the specific compound . Carboxylic acids can also have a variety of effects on their targets .
Biochemical pathways
Thiazoles and carboxylic acids can be involved in a variety of biochemical pathways. For example, thiazoles are a key component of thiamine (vitamin B1), which is involved in several important biochemical pathways, including the citric acid cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Thiazoles and carboxylic acids can both be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of action
The result of a compound’s action depends on its specific targets and mode of action. Thiazoles and carboxylic acids can have a variety of effects at the molecular and cellular level, including inhibiting or activating enzymes, modulating receptor activity, and affecting cell signaling pathways .
Action environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWNWFLLSSJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682152 | |
Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52041-97-1 | |
Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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